6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C12H7BrFN3 . It has an average mass of 292.107 Da and a monoisotopic mass of 290.980743 Da .
Synthesis Analysis
While specific synthesis methods for “6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” were not found, there are studies on the synthesis of related [1,2,4]triazolo[4,3-a]pyridines . These methods often involve the use of various bio-relevant functional groups and ring cleavage methodologies .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is analyzed using tools like LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” include a molecular weight of 292.11 g/mol, a XLogP3-AA of 3.6, zero hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is part of a class of compounds known for their diverse biological activities, including anticonvulsant, anxiolytic, anti-asthmatic, and anti-inflammatory properties. These compounds are synthesized through various chemical reactions and have been extensively studied for their pharmacological potentials.
Anticonvulsant Activity : Compounds related to 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine have demonstrated significant anticonvulsant activities. For instance, analogs such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have shown potent activity against maximal electroshock-induced seizures in rats, indicating their potential as treatments for epilepsy and related disorders (Kelley et al., 1995).
Anxiolytic Properties : Similar compounds have been explored for their anxiolytic-like efficacy without inducing significant sedation, making them potential candidates for treating anxiety disorders. For example, TPA023, a triazolopyridazine derivative, exhibited anxiolytic-like activity in various animal models without appreciable sedation, highlighting the therapeutic window of these compounds (Atack et al., 2006).
Anti-Asthmatic and Anti-Inflammatory Effects : The synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]pyridazines and their evaluation for the ability to inhibit bronchoconstriction induced by platelet-activating factor in guinea pigs demonstrated their potential as anti-asthmatic agents. This suggests that derivatives of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine could be valuable in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Neuroprotective and Antidepressant Effects : Further studies on related compounds have explored their neuroprotective and antidepressant activities, indicating the broad pharmacological applications of this class of chemicals. For instance, 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives exhibited significant antidepressant activity in animal models, suggesting that modifications of the core structure of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine could lead to effective treatments for depression (Wang et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-4-5-11-15-16-12(17(11)7-9)8-2-1-3-10(14)6-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPITBXDJQDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.